5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide can be achieved through several synthetic routes. One common method involves the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common reagents and conditions used in these reactions include ethanol as a solvent and piperidine as a catalyst for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
6-chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in industrial applications as a UV stabilizer.
2-[Benzyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-N-[2-(cyclopropylamino)-2-oxoethyl]-N-methyl-2-oxoethanaminium: Explored for its potential in medicinal chemistry.
The uniqueness of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H20N2OS |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H20N2OS/c1-16-9-14-23-24(15-16)30-26(28-23)18-10-12-19(13-11-18)27-25(29)22-8-4-6-20-17(2)5-3-7-21(20)22/h3-15H,1-2H3,(H,27,29) |
InChI Key |
JKETYHRLUGUIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C(C=CC=C54)C |
Origin of Product |
United States |
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